molecular formula C16H12N6O B8547360 N-phenyl-6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide

N-phenyl-6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B8547360
M. Wt: 304.31 g/mol
InChI Key: MTYUUCJPJIFJCI-UHFFFAOYSA-N
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Description

N-phenyl-6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an imidazo[1,2-a]pyridine core, a triazole ring, and a phenyl group, making it a versatile scaffold for the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted phenyl azide and an alkyne in the presence of a copper catalyst can yield the triazole ring through a “click” reaction . This is followed by further functionalization to introduce the imidazo[1,2-a]pyridine core and the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-phenyl-6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways, such as the NF-kB inflammatory pathway, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H12N6O

Molecular Weight

304.31 g/mol

IUPAC Name

N-phenyl-6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C16H12N6O/c23-16(18-12-4-2-1-3-5-12)14-10-22-9-11(6-7-15(22)19-14)13-8-17-21-20-13/h1-10H,(H,18,23)(H,17,20,21)

InChI Key

MTYUUCJPJIFJCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN3C=C(C=CC3=N2)C4=NNN=C4

Origin of Product

United States

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